molecular formula C12H13N3O4S B5017077 N~1~-3-isoxazolyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-3-isoxazolyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5017077
M. Wt: 295.32 g/mol
InChI Key: WVDNKGVUZJTGON-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring . It is an electron-rich azole . The isoxazolyl group is found in many drugs and is part of a collection of rare and unique chemicals .


Synthesis Analysis

Isoxazole can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Chemical Reactions Analysis

The isoxazole ring tends to collapse under UV irradiation due to the weak N-O bond, rearranging to oxazole through an azirine intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific isoxazole compound would depend on its exact structure. For example, isoxazole itself has a molecular weight of 69.06202 g/mol and a density of 1.075 g/ml .

Mechanism of Action

While the specific mechanism of action for “N~1~-3-isoxazolyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide” is not available, isoxazole-containing drugs often work by binding to specific proteins inside the bacterial cell wall, inhibiting the synthesis of the cell wall .

Safety and Hazards

The safety and hazards associated with a specific isoxazole compound would depend on its exact structure and use. For example, Sigma-Aldrich provides isoxazole products to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

Isoxazole and its derivatives have found applications in a number of areas, including as the basis for a number of drugs . Future research may continue to explore the potential uses of isoxazole compounds in various fields.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-15(9-12(16)13-11-7-8-19-14-11)20(17,18)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDNKGVUZJTGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NOC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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